molecular formula C18H22N4O2 B7035734 N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide

N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B7035734
M. Wt: 326.4 g/mol
InChI Key: MLNJCBZTLJEFQL-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxazole ring, and multiple cyclopropyl groups

Properties

IUPAC Name

N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-3-13-9-14(12-6-7-12)21-18(20-13)22-17(23)16-10(2)19-15(24-16)8-11-4-5-11/h9,11-12H,3-8H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNJCBZTLJEFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)NC(=O)C2=C(N=C(O2)CC3CC3)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and oxazole intermediates, followed by their coupling to form the final compound. Key steps include:

    Synthesis of Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving cyclopropyl and ethyl substituents. Common reagents include cyclopropylamine, ethyl bromide, and suitable catalysts.

    Synthesis of Oxazole Intermediate: The oxazole ring is prepared using cyclopropylmethyl and methyl substituents. This step often involves cyclization reactions using reagents such as cyclopropylmethyl ketone and methylamine.

    Coupling Reaction: The final step involves coupling the pyrimidine and oxazole intermediates under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Industry: The compound’s unique structure makes it a candidate for use in industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide: shares similarities with other compounds containing pyrimidine and oxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and ring structures, which confer distinct chemical and biological properties

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